molecular formula C10H5F2NO3 B1387672 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid CAS No. 1017513-51-7

5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid

Cat. No. B1387672
CAS RN: 1017513-51-7
M. Wt: 225.15 g/mol
InChI Key: GUQAHOANQYNQHL-UHFFFAOYSA-N
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Description

“5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1017513-51-7 . It has a molecular weight of 225.15 . The compound is solid in its physical form . The IUPAC name for this compound is 5-(3,4-difluorophenyl)-3-isoxazolecarboxylic acid .


Synthesis Analysis

The synthesis of isoxazoles, including compounds similar to “5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid”, often involves metal-free synthetic routes . For example, one method involves reacting compounds with alkynes in the presence of an 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride at 80 °C for 8–10 hours .


Molecular Structure Analysis

The InChI code for “5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid” is 1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid” is a solid compound . It has a molecular weight of 225.15 . The IUPAC name for this compound is 5-(3,4-difluorophenyl)-3-isoxazolecarboxylic acid .

Scientific Research Applications

Tautomerism and Spectroscopy

Research has explored the tautomerism of heteroaromatic compounds, including isoxazole derivatives. A study by Boulton and Katritzky (1961) investigated the infra-red and ultra-violet spectra of various isoxazole compounds, finding that certain derivatives exist in different forms depending on the solvent's polarity. This research provides foundational knowledge about the physical chemistry of isoxazoles, including 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid (Boulton & Katritzky, 1961).

Synthesis and Reactivity

Functional isoxazoles are significant in the synthesis of bio-pharmacologically active compounds. A study by Vitale and Scilimati (2013) highlights that five-membered heterocycles like isoxazoles are crucial in the synthesis of natural products, drugs, herbicides, and agrochemicals. This research underscores the importance of 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid in various chemical syntheses (Vitale & Scilimati, 2013).

Structural Studies and Computational Chemistry

Experimental and theoretical structural studies on isoxazole derivatives have been conducted, with one study focusing on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, an isoxazole derivative showing immunological activity. This research, involving X-ray crystallography and density functional theory (DFT) calculations, provides insights into the molecular structure and potential applications of related isoxazole compounds (Jezierska et al., 2003).

Biological and Pharmacological Potential

Isoxazole derivatives have been studied for their potential in various biological applications. For instance, a study on 5-amino-3-methylisoxazole-4-carboxylic acid derivatives examined their immunotropic activity, suggesting possible applications in immunology and pharmacology (Ryng et al., 1999).

Catalysis and Green Chemistry

The catalytic synthesis of isoxazole derivatives represents an important area of green chemistry. A study focused on the green synthesis of isoxazole derivatives, highlighting the role of salicylic acid as a catalyst. This approach aligns with the principles of sustainable and environmentally friendly chemistry, relevant to the synthesis of compounds like 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid (Mosallanezhad & Kiyani, 2019).

properties

IUPAC Name

5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQAHOANQYNQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652803
Record name 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017513-51-7
Record name 5-(3,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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